Product packaging for 1-(Benzo[d]thiazol-7-yl)ethanone(Cat. No.:)

1-(Benzo[d]thiazol-7-yl)ethanone

Cat. No.: B1286781
M. Wt: 177.22 g/mol
InChI Key: VXVUBVAFCCVXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d]thiazol-7-yl)ethanone is a useful research compound. Its molecular formula is C9H7NOS and its molecular weight is 177.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NOS B1286781 1-(Benzo[d]thiazol-7-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

1-(1,3-benzothiazol-7-yl)ethanone

InChI

InChI=1S/C9H7NOS/c1-6(11)7-3-2-4-8-9(7)12-5-10-8/h2-5H,1H3

InChI Key

VXVUBVAFCCVXDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)N=CS2

Origin of Product

United States

Historical Context and Evolution of Benzothiazole Scaffolds in Drug Discovery

The journey of benzothiazole (B30560) derivatives in the realm of drug discovery is a rich and varied one, dating back to the early 20th century. Initially recognized for their utility as vulcanization accelerators in the rubber industry, their potential in medicine soon became apparent. The inherent biological activity of the benzothiazole nucleus has led to its incorporation into a multitude of pharmacologically active compounds.

The versatility of the benzothiazole scaffold has allowed for its application across a broad spectrum of therapeutic areas. benthamscience.comrjptonline.org Its derivatives have been investigated and developed as potent agents against a variety of diseases, including cancer, microbial infections, inflammation, neurodegenerative disorders, and viral diseases. benthamscience.compharmacyjournal.inwisdomlib.org The ability to functionalize the benzothiazole core at various positions has been a key driver of its enduring importance in medicinal chemistry. proquest.com

The development of riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), stands as a prominent example of the therapeutic success of a benzothiazole derivative. pharmacyjournal.inproquest.com This milestone spurred further interest in exploring the diverse pharmacological landscape of this heterocyclic system. Over the years, extensive research has focused on understanding the structure-activity relationships (SAR) of benzothiazole derivatives, revealing that the nature and position of substituents on the bicyclic ring system profoundly influence their biological activity. benthamscience.comrjptonline.orgingentaconnect.com This continuous exploration has solidified the benzothiazole scaffold as a privileged structure in the design and discovery of novel therapeutic agents.

Academic Significance of Acetophenone Substituted Benzothiazoles As Chemical Probes

Acetophenone-substituted benzothiazoles represent a significant class of compounds within the broader benzothiazole (B30560) family, serving as valuable tools and precursors in chemical and biological research. The introduction of an acetophenone (B1666503) group provides a reactive handle for further chemical modifications, allowing for the synthesis of more complex molecules and libraries of compounds for screening purposes.

While specific research on 1-(Benzo[d]thiazol-7-yl)ethanone is limited, the academic significance of its isomers, particularly the 2- and 6-substituted analogs, offers valuable insights into its potential applications. For instance, 2-acetylbenzothiazole (B155973) has been utilized as a key intermediate in the synthesis of various derivatives with demonstrated biological activities. sigmaaldrich.combldpharm.com The carbonyl group of the acetophenone moiety can readily participate in reactions such as condensation, reduction, and the formation of Schiff bases, leading to a diverse range of molecular architectures.

The position of the acetophenone substituent on the benzothiazole ring is critical in determining the electronic properties and reactivity of the molecule, which in turn influences its potential as a chemical probe. The substitution pattern affects the electron distribution within the bicyclic system, which can modulate the binding affinity and selectivity of the molecule for specific biological targets. rjptonline.orgproquest.com For example, the substitution at the 2-position directly influences the reactivity of the thiazole (B1198619) ring, while substitution on the benzene (B151609) ring, as in the case of the 7-yl isomer, would primarily modulate the electronic environment of the benzene portion of the scaffold. This distinction suggests that this compound could serve as a unique chemical probe to investigate biological systems where interactions with the benzo portion of the scaffold are paramount.

Research Gaps and Future Directions in the Study of 1 Benzo D Thiazol 7 Yl Ethanone Derivatives

Classical and Contemporary Approaches to Benzo[d]thiazole Core Formation

The benzothiazole scaffold is a privileged structure in medicinal and materials chemistry, leading to the development of numerous methods for its construction. mdpi.comnih.gov These approaches can be broadly categorized into ring-closure reactions and the functionalization of a pre-existing benzothiazole nucleus.

Ring Closure and Cyclization Reactions

The most prevalent and historically significant method for constructing the benzothiazole core is the condensation reaction between a 2-aminothiophenol (B119425) and a suitable carbonyl-containing compound. mdpi.com This versatile reaction can utilize aldehydes, ketones, carboxylic acids, or acyl chlorides to generate a wide array of 2-substituted benzothiazoles. The general mechanism involves the formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic benzothiazole ring.

Another classical approach is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides. This method is particularly effective for accessing specific substitution patterns on the benzothiazole nucleus that may be difficult to achieve through direct condensation. nih.gov More contemporary methods have focused on improving efficiency and safety, employing various catalysts and reaction conditions.

Table 1: Selected Methodologies for Benzothiazole Core Synthesis via Cyclization
ReactantsCatalyst/ReagentsConditionsKey FeaturesYield
2-Aminothiophenol, Aromatic AldehydesSnP₂O₇Solvent-free, 80 °CHeterogeneous, reusable catalyst; short reaction times (8-35 min). mdpi.com87-95% mdpi.com
2-Aminothiophenol, AldehydesCommercial LaccaseRoom TemperatureEnzymatic, green catalysis. nih.govGood to Excellent nih.gov
2-Aminothiophenol, AldehydesVisible Light, Eosin YAir atmospherePhotocatalytic radical cyclization.70-92%
2-Aminothiophenols, CO₂DBU60-70 °C, 1 atm CO₂Utilization of CO₂ as a C1 source; broad substrate scope. nih.govGood
ThiobenzanilidesPotassium Ferricyanide, NaOHClassical ConditionsJacobsen radical cyclization. nih.govVariable

Functionalization of the Benzothiazole Nucleus

An alternative to de novo synthesis is the direct functionalization of the benzothiazole ring system. C-H activation has emerged as a powerful tool for this purpose, allowing for the introduction of new substituents without the need for pre-functionalized starting materials. However, the inherent electronic properties of the benzothiazole nucleus present a significant challenge in regioselectivity. The C2 position, being adjacent to both the sulfur and nitrogen atoms, is the most electronically activated and sterically accessible site. Consequently, many direct functionalization reactions, such as palladium-catalyzed direct arylations, preferentially occur at the C2 position. chemrxiv.org

Achieving functionalization at the C4, C5, C6, or C7 positions of the benzene (B151609) ring is more challenging and often requires specific strategies to overcome the intrinsic reactivity of the C2 position. Recent advances have shown that transition metals can be used to direct halogenation to specific sites, providing a handle for further transformations. For instance, ruthenium and rhodium catalysts have been employed for the regioselective halogenation of the closely related 2-arylbenzo[d]oxazoles, achieving halogenation at the C7 and ortho-positions, respectively. researchgate.net This highlights a potential strategy for accessing C7-functionalized benzothiazoles.

Regioselective Introduction of the Ethanone (B97240) Moiety

The introduction of an acetyl (ethanone) group specifically at the C7 position is the key step in the synthesis of this compound. This requires overcoming the challenge of directing the substitution to a single position on the six-membered carbocyclic ring.

Acylation and Acetylation Strategies

The Friedel-Crafts acylation is the archetypal reaction for introducing acyl groups onto aromatic rings. nih.govyoutube.com This reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). However, for heteroaromatic systems like benzothiazole, the Lewis basic nitrogen atom can coordinate with the catalyst, deactivating the ring system towards electrophilic substitution and complicating the reaction. youtube.com

Furthermore, even if the reaction proceeds, controlling the regioselectivity is a major hurdle. Electrophilic substitution on the benzothiazole ring does not have a strong intrinsic preference for the C7 position, often leading to a mixture of isomers, with substitution potentially occurring at C4, C5, and C6 as well. Theoretical studies and experimental results on related systems show that predicting the outcome of Friedel-Crafts reactions on complex aromatic compounds can be challenging, with the product distribution being sensitive to the substrate, catalyst, and reaction conditions. researchgate.net There is no straightforward, high-yielding, one-step Friedel-Crafts procedure reported for the exclusive synthesis of this compound.

Directed Ortho Metalation (DOM) Approaches

Directed Ortho Metalation (DOM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. nih.gov The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation (metalation) to the adjacent ortho position. diva-portal.org This generates a stabilized organometallic intermediate that can then react with an electrophile, such as an acetylating agent, to install the desired group with high regioselectivity.

A modern alternative to classical DOM involves transition metal-catalyzed C-H activation. As mentioned, specific catalytic systems can direct functionalization to the C7 position. For example, a C7-halogenated benzothiazole, obtained via a directed C-H halogenation, could serve as a versatile intermediate. researchgate.net This halide could then be converted to the desired acetyl group through various palladium-catalyzed cross-coupling reactions, such as a Suzuki coupling with an acetyl-bearing boronic acid derivative or a Stille coupling, followed by oxidation.

Advanced Synthetic Techniques and Green Chemistry Principles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazoles, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. mdpi.comnih.gov These advanced techniques are applicable to both the formation of the benzothiazole core and its subsequent functionalization.

Key green approaches include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and often improve yields. mdpi.com

Visible-Light Photocatalysis: This technique uses light as a clean energy source to drive reactions, often under mild conditions and without the need for stoichiometric, toxic reagents. nih.gov

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) is a major focus. organic-chemistry.org

Electrochemical Synthesis: Using electricity to drive redox reactions can avoid the need for chemical oxidants or reductants, reducing waste.

Table 2: Examples of Green Synthetic Methods in Benzothiazole Chemistry
Reaction TypeCatalyst/PromoterSolvent/ConditionsAdvantagesReference
Condensation of 2-aminothiophenol and aldehydesMicrowave IrradiationSolvent-freeRapid, efficient, solventless. mdpi.com
Condensation of 2-aminothiophenols and aldehydesVisible LightAir atmosphere, 12W blue LEDMetal-free, uses light as energy source. nih.gov
Condensation of 2-aminothiophenol and aldehydesSamarium triflateAqueous mediumReusable catalyst, environmentally friendly solvent. organic-chemistry.org
Cyclization of 2-aminothiophenols and oxalyl chloriden-Tetrabutylammonium iodide (TBAI)60 °CMild conditions, high efficiency. mdpi.com

Catalytic Methods in Benzothiazole Synthesis

Catalysis offers a powerful tool for the synthesis of benzothiazoles, often providing milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods. Transition metal catalysts, as well as metal-free and photocatalytic systems, have been extensively employed. mdpi.comrsc.org

Transition-metal catalysis is a prominent strategy. For instance, palladium-catalyzed intramolecular cyclization of N-arylthioureas or thiobenzanilides provides an effective route to 2-substituted benzothiazoles. mdpi.com Copper catalysts are also widely used and are valued for their low cost. organic-chemistry.orgnih.gov Copper-catalyzed methods can involve the condensation of 2-aminobenzenethiols with various partners like nitriles or aldehydes, or three-component reactions involving starting materials like 1-iodo-2-nitroarenes, sodium sulfide, and an aldehyde. organic-chemistry.org Nickel-catalyzed cross-coupling reactions have also been developed for constructing the benzothiazole framework. organic-chemistry.org

Recent advancements have focused on greener and more sustainable catalytic systems. This includes the use of reusable solid-supported catalysts, such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂), which facilitate the reaction between 2-aminothiophenol and acyl chlorides under solvent-free conditions. nih.gov Photocatalysis using visible light has emerged as a metal-free alternative, enabling the oxidative condensation of 2-aminothiophenols with alcohols or aldehydes. nih.gov

Below is a table summarizing various catalytic approaches applicable to the synthesis of the benzothiazole scaffold.

Table 1: Selected Catalytic Methods for Benzothiazole Synthesis

Catalyst System Reactants Key Features
RuCl₃ N-arylthioureas Intramolecular oxidative coupling. mdpi.com
Pd(OAc)₂ N-aryl-N',N'-dialkylthioureas Intramolecular oxidative cyclization. mdpi.com
CuBr o-aminothiophenols, tetramethylthiuram disulfide, iodobenzenes Effective copper catalyst; water as solvent. mdpi.com
NaHSO₄-SiO₂ 2-aminothiophenol, acyl chlorides Heterogeneous, reusable catalyst; solvent-free conditions. nih.gov
Visible Light / Photocatalyst 2-aminothiophenols, aldehydes/alcohols Metal-free oxidative condensation. nih.gov
CBr₄ Thioamides Halogen bond donor catalyst; metal- and solvent-free. rsc.org

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netresearchgate.net These reactions are characterized by their operational simplicity, high atom economy, and reduction of waste, making them particularly attractive from a green chemistry perspective. mdpi.comresearchgate.net

Several MCRs have been developed for the synthesis of the benzothiazole ring system and its derivatives. A common approach involves the reaction of an ortho-substituted aniline, a sulfur source, and a carbonyl compound or its equivalent. For example, a three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur can produce 2-substituted benzothiazoles under catalyst- and additive-free conditions. nih.gov Another effective three-component redox cyclization utilizes haloanilines, arylacetic acids, and elemental sulfur, often catalyzed by inexpensive copper salts, to yield 2-arylbenzothiazoles. nih.gov

These one-pot procedures are highly valuable for generating molecular diversity and can be adapted to create libraries of substituted benzothiazoles for various applications. nih.govresearchgate.net The combination of MCRs with microwave irradiation or solvent-free conditions can further enhance reaction efficiency and environmental friendliness. mdpi.com

Table 2: Examples of Multicomponent Reactions for Benzothiazole Synthesis

Reactant 1 Reactant 2 Reactant 3 Catalyst/Conditions Product Type
o-Iodoanilines K₂S DMSO Heat 2-Unsubstituted benzothiazoles. organic-chemistry.org
Nitroarenes Alcohols Sulfur powder Heat 2-Substituted benzothiazoles. organic-chemistry.org
Haloanilines Arylacetic acids Elemental sulfur Copper acetate 2-Arylbenzothiazoles. nih.gov
2-Aminobenzothiazole Indole-3-carbaldehyde Arylisonitriles P₂O₅/SiO₂ Fused benzothiazole systems. mdpi.com
Aromatic amines Aliphatic amines Elemental sulfur Catalyst-free, DMSO (oxidant) 2-Substituted benzothiazoles. nih.gov

Spectroscopic and Analytical Characterization for Structural Elucidation

The definitive identification of this compound relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, including the connectivity of atoms and the nature of functional groups, allowing for unambiguous structural confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy is used to identify the number and environment of hydrogen atoms. For this compound, the spectrum would exhibit characteristic signals. A singlet corresponding to the three protons of the acetyl methyl group (CH₃) would be expected in the upfield region, typically around δ 2.4-2.7 ppm. The single proton on the thiazole (B1198619) ring (H-2) would likely appear as a singlet in the downfield region, often above δ 8.0 ppm. The aromatic protons on the benzene ring (H-4, H-5, H-6) would present as a complex multiplet or as distinct doublets and triplets, depending on the resolution, in the δ 7.0-8.5 ppm range.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each carbon atom. The carbonyl carbon (C=O) of the ethanone group would be highly deshielded, appearing significantly downfield (typically δ 190-200 ppm). The methyl carbon (CH₃) would be found in the upfield region (around δ 25-30 ppm). The carbons of the benzothiazole ring system would resonate in the aromatic region (δ 110-160 ppm). The specific chemical shifts of the aromatic carbons can help confirm the substitution pattern.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecular formula through high-resolution mass spectrometry (HRMS). The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₉H₇NOS, exact mass: 177.02 g/mol ). Fragmentation patterns would also be observed, with a prominent peak resulting from the loss of the methyl group ([M-15]⁺) or the acetyl group ([M-43]⁺), which are characteristic of acetyl-substituted aromatic compounds.

Table 3: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Chemical Shift / m/z
¹H NMR Acetyl protons (-CH₃) δ 2.4-2.7 ppm (singlet, 3H)
¹H NMR Aromatic protons (H-4, H-5, H-6) δ 7.0-8.5 ppm (multiplet, 3H)
¹H NMR Thiazole proton (H-2) δ > 8.0 ppm (singlet, 1H)
¹³C NMR Carbonyl carbon (C=O) δ 190-200 ppm
¹³C NMR Benzothiazole carbons δ 110-160 ppm
¹³C NMR Acetyl carbon (-CH₃) δ 25-30 ppm
Mass Spec (HRMS) Molecular Ion [M]⁺ m/z = 177.0248

Transformations Involving the Ethanone Carbonyl Group

The ethanone moiety is a rich hub for chemical modifications, allowing for a wide array of derivatization reactions. These transformations primarily target the electrophilic carbon of the carbonyl group and the adjacent acidic α-protons.

Reduction Reactions to Alcohol Derivatives

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1-(benzo[d]thiazol-7-yl)ethanol. This transformation is a fundamental step in the synthesis of various derivatives and can be achieved using a range of reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, a critical consideration in the synthesis of chiral molecules.

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents like methanol (B129727) or ethanol, and lithium aluminum hydride (LiAlH₄) in aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether. Catalytic hydrogenation, utilizing catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere, also serves as an effective method for this reduction.

Condensation and Imine Formation

The carbonyl group of this compound is susceptible to condensation reactions with primary amines and their derivatives to form imines, also known as Schiff bases. This reaction typically proceeds under acidic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com The resulting imines are valuable intermediates for the synthesis of various heterocyclic systems and can also exhibit their own biological activities.

Furthermore, this compound can undergo aldol-type condensation reactions. A particularly significant example is the Claisen-Schmidt condensation with aromatic aldehydes to produce chalcones. chemrevlett.com These α,β-unsaturated ketones are important precursors for the synthesis of flavonoids, pyrazolines, and other heterocyclic compounds with diverse pharmacological properties. chemrevlett.comnih.gov The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. chemrevlett.com

Table 1: Representative Conditions for Chalcone Synthesis

Starting Acetophenone Aldehyde Catalyst/Solvent Reaction Conditions Yield Reference
1-(3,4,5-trimethoxyphenyl)ethanone Benzaldehyde Piperidine/Ethanol Reflux, 6h 58% sci-hub.se
1-(4-methoxyphenyl)ethanone Benzaldehyde Piperidine/Ethanol Reflux, 6h 64% sci-hub.se
1-(4-chlorophenyl)ethanone Benzaldehyde Piperidine/Ethanol Reflux, 6h 65% sci-hub.se
Acetophenone Benzaldehyde KOH/Ethanol 40°C, Ultrasound High mdpi.com
1-(2',4'-difluorobiphenyl-4-yl)ethanone Various aldehydes 40% NaOH/Solvent-free Not specified Good nih.gov

Substitution Reactions on the Benzothiazole Ring System

The benzothiazole ring is an aromatic system that can undergo substitution reactions, although its reactivity is influenced by the fused thiazole ring and the deactivating effect of the acetyl group.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the benzothiazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. nih.gov The presence of the acetyl group at the 7-position provides some activation. If a good leaving group, such as a halogen, were present on the benzene ring, particularly at a position activated by the acetyl group, SNAr reactions with nucleophiles like amines, alkoxides, or thiolates could be possible. For instance, a halogen at the 4- or 6-position would be susceptible to nucleophilic displacement.

Formation of Hybrid Molecules and Conjugates

A prominent strategy in medicinal chemistry is the creation of hybrid molecules that combine two or more pharmacophores to enhance biological activity or target multiple pathways. This compound is a valuable scaffold for the synthesis of such molecular hybrids.

One common approach involves the derivatization of the ethanone group to introduce a linker, which is then coupled to another heterocyclic system. For example, the ethanone can be converted to an α-haloketone, which can then react with various nucleophiles to form ethers, esters, or other linkages.

A particularly successful strategy has been the synthesis of benzothiazole-triazole hybrids. nih.govrsc.org In this approach, the ethanone group can be used as a handle to introduce an azide (B81097) or an alkyne functionality. Subsequent copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (click chemistry) with a complementary alkyne or azide-functionalized molecule affords the 1,2,3-triazole-linked hybrid. rsc.org These hybrid molecules have shown a wide range of biological activities, including antimicrobial and anticancer properties. nih.govrsc.orgrsc.org

Table 2: Strategies for the Synthesis of Benzothiazole-Containing Hybrid Molecules

Benzothiazole Precursor Coupling Partner Reaction Type Resulting Hybrid Reference
2-Hydrazinobenzothiazole Aromatic aldehydes, Thioglycolic acid One-pot condensation/cyclization Thiazolidinone-appended benzothiazole-triazoles nih.gov
O-propargylated benzylidene derivatives Benzothiazole azides Copper-catalyzed 1,3-dipolar cycloaddition 1,2,3-Triazole-benzothiazole molecular conjugates rsc.org
6-bromoquinazolin-4(3H)-one 2-aminobenzo[d]thiazole Suzuki coupling 6-(2-Aminobenzo[d]thiazol-6-yl)quinazolin-4(3H)-one acs.org
2-aminothiophenol Indole carboxaldehyde Condensation/cyclization Naphthalimide-benzothiazole-indole conjugates researchgate.net

Design and Synthesis of Heterocyclic Hybrids (e.g., Triazole, Pyrazole (B372694), Pyrimidine (B1678525) Conjugates)

The creation of hybrid molecules that incorporate the this compound core with other heterocyclic systems like triazoles, pyrazoles, and pyrimidines has been a key strategy in drug discovery. This approach aims to combine the pharmacological profiles of different scaffolds to produce conjugates with enhanced biological activity.

Triazole Conjugates: The synthesis of 1,2,3-triazole-containing benzothiazole derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction provides a highly efficient and regioselective method for linking a benzothiazole moiety with various molecular fragments through a stable triazole linker. nih.govmdpi.com For instance, 2-azidobenzo[d]thiazole can be reacted with a variety of terminal alkynes to produce a library of (1H-1,2,3-triazol-1-yl)benzo[d]thiazole derivatives. nih.gov The required azido-benzothiazole precursors can be synthesized from the corresponding amino-benzothiazoles through diazotization followed by reaction with sodium azide. nih.gov

Pyrazole Conjugates: Pyrazole moieties are commonly synthesized through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov In the context of this compound, the acetyl group can be elaborated into a 1,3-dicarbonyl system, such as a chalcone, which can then be reacted with hydrazine or its derivatives to form the pyrazole ring. jddtonline.infonih.gov An alternative strategy involves using a benzothiazolyl hydrazine as the starting material and reacting it with a suitable 1,3-dicarbonyl compound. For example, 1-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)hydrazine has been reacted with pentane-2,4-dione to yield a pyrazole-substituted benzothiazole. jbarbiomed.com

Pyrimidine Conjugates: The synthesis of pyrimidine-benzothiazole hybrids can be achieved through various multicomponent reactions. One approach involves the reaction of 2-aminobenzothiazole, an aldehyde, and a β-ketoester, such as ethyl acetoacetate, to construct the pyrimidine ring fused to the thiazole system, forming benzo jddtonline.inforesearchgate.netthiazolo[1,2-a]pyrimidine derivatives. nih.gov Another strategy involves preparing a 2-chloroacetamide (B119443) derivative of 2-aminobenzothiazole, which then serves as a key intermediate. This intermediate can be reacted with a pyrimidine-based thiol to create a thioether linkage, successfully conjugating the two heterocyclic systems. nih.gov

Table 1: Synthesis of Heterocyclic Hybrids from Benzothiazole Derivatives

HeterocycleGeneral Synthetic StrategyKey ReagentsReference
TriazoleCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azido-benzothiazole precursor, terminal alkyne, Copper(I) catalyst nih.gov
PyrazoleCyclocondensationBenzothiazolyl hydrazine, 1,3-dicarbonyl compound (e.g., pentane-2,4-dione) nih.govjbarbiomed.com
PyrimidineMulticomponent reaction or stepwise synthesis2-Aminobenzothiazole, aldehyde, β-ketoester; or N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, pyrimidine thiol nih.govnih.gov

Linker Chemistry and Scaffold Diversity Generation

Generating scaffold diversity is a fundamental concept in combinatorial chemistry and drug discovery, aiming to create a wide range of structurally distinct molecules. nih.gov For this compound, the acetyl group is a versatile handle for introducing linkers and building scaffold diversity.

One common strategy is to convert the acetyl group into a more reactive functional group. For example, α-halogenation of the ketone can produce an α-haloketone, which is a potent electrophile for substitution reactions with various nucleophiles, thereby introducing different linkers.

Another approach is the conversion of the acetyl group into a hydrazone. The resulting 2-(1-(benzo[d]thiazol-7-yl)ethylidene)hydrazine can then be reacted with a variety of aldehydes and ketones to create a library of Schiff base derivatives, each with a unique substituent attached through the hydrazone linker. nih.gov

Furthermore, the benzothiazole ring itself can be a site for modification, particularly if it bears other functional groups. For instance, a nitro group on the benzene ring can be reduced to an amine, which can then be acylated, alkylated, or used in coupling reactions to attach diverse chemical moieties. mdpi.com This strategy allows for the exploration of the chemical space around the core scaffold. The generation of diverse scaffolds is crucial for exploring structure-activity relationships (SAR) and optimizing the properties of lead compounds. nih.gov

Post-Synthetic Modifications and Functional Group Interconversions

Post-synthetic modification refers to the chemical transformation of a functional group in a pre-formed derivative. This strategy is highly valuable for the late-stage diversification of a lead compound without altering its core structure. Common functional group interconversions can be applied to derivatives of this compound to fine-tune their properties. scribd.comimperial.ac.uk

Reduction of the Ketone: The carbonyl group of the ethanone moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). imperial.ac.uk This transformation changes the geometry and electronic properties of the side chain, converting a planar, electron-withdrawing ketone into a chiral, electron-donating alcohol. This can have a significant impact on the molecule's interaction with biological targets.

Oxidation and Reduction of the Thiazole Ring: While the benzothiazole ring is generally stable, under specific conditions, the sulfur atom can be oxidized. For example, oxidation of benzothiadiazole-based polymers has been shown to convert a methylthio group into a more electron-withdrawing sulfinyl group. rsc.org Such modifications can dramatically alter the electronic properties of the entire molecule.

Table 2: Examples of Post-Synthetic Modifications

Initial Functional GroupTarget Functional GroupReagent/ConditionReference
Ketone (C=O)Secondary Alcohol (CH-OH)Sodium Borohydride (NaBH₄) imperial.ac.uk
Ester (COOR)Carboxylic Acid (COOH)Hydrolysis (e.g., LiOH, H₂O) mdpi.com
Nitro (NO₂)Amine (NH₂)Reduction (e.g., SnCl₂, HCl) mdpi.com
Amine (NH₂)Amide (NHCOR)Acylation (e.g., Acetyl chloride, base) mdpi.com

Structure Activity Relationship Sar Studies of 1 Benzo D Thiazol 7 Yl Ethanone Analogues

Elucidation of Essential Pharmacophoric Features for Biological Activity

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For benzothiazole (B30560) derivatives, the core bicyclic ring system is a foundational pharmacophoric element. It often serves as a rigid, hydrophobic scaffold that correctly orients other functional groups for optimal interaction with a receptor or enzyme active site.

Key pharmacophoric features generally identified for benzothiazole analogues include:

The Benzothiazole Nucleus: This planar, aromatic system is crucial for establishing hydrophobic and π-π stacking interactions with biological targets. Its rigidity helps to minimize the entropic penalty upon binding.

Hydrogen Bond Donors/Acceptors: Substituents on the benzothiazole ring that can act as hydrogen bond donors (e.g., -NH2, -OH) or acceptors (e.g., -C=O, -NO2, the nitrogen atom in the thiazole (B1198619) ring) are often critical for anchoring the ligand in the target's binding pocket. The ethanone (B97240) group at the 7-position in 1-(Benzo[d]thiazol-7-yl)ethanone, with its carbonyl oxygen, would be a key hydrogen bond acceptor.

Substituent Positions: The biological activity of benzothiazole derivatives is highly dependent on the position of substituents. The 2-position is the most commonly modified, but substitutions at the 4, 5, 6, and 7-positions of the benzo ring also play a significant role in modulating activity and selectivity.

Pharmacophore models are often developed using computational methods to identify common features among a series of active molecules. nih.govnih.gov For a hypothetical inhibitor based on the this compound scaffold, a pharmacophore model would likely include an aromatic ring feature for the benzothiazole core and a hydrogen bond acceptor feature for the acetyl group's carbonyl oxygen.

Impact of Substituent Nature and Position on Potency and Selectivity

The potency and selectivity of benzothiazole analogues are profoundly influenced by the electronic, steric, and lipophilic properties of their substituents.

The electronic nature of substituents on the benzothiazole ring system can dictate the type and magnitude of biological response. The distribution of electron density within the aromatic system affects its ability to participate in various non-covalent interactions.

Electron-Withdrawing Groups (EWGs): Groups such as halogens (-F, -Cl, -Br), nitro (-NO2), and trifluoromethyl (-CF3) decrease the electron density of the benzothiazole ring. In many studies, the presence of strong EWGs has been linked to enhanced biological activity. For instance, in certain series of anticancer agents, the substitution with a strong electronegative atom like chlorine or bromine at the para position of a phenyl ring attached to the benzothiazole core enhanced cytotoxicity, likely by increasing lipophilicity. ijper.org Similarly, for some thiazolidinone-based benzothiazole derivatives, a -CF3 moiety led to a leading compound with high inhibitory potential against α-amylase and α-glucosidase. researchgate.net

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3), methyl (-CH3), and amino (-NH2) increase the electron density of the ring. The effect of EDGs is highly target-dependent. In one study, Schiff bases of benzothiazole-triazole complexes showed that derivatives with EDGs like 4-hydroxy and 4-dimethylamino on an attached aromatic ring exhibited good antibacterial activity. ijper.org

The following table summarizes the observed effects of different electronic substituents on the activity of various benzothiazole series.

Substituent Type Example Group(s) Observed Effect on Activity Target/Activity
Electron-Withdrawing-Cl, -BrEnhanced cytotoxicityAnticancer
Electron-Withdrawing-CF3Potent inhibitionα-Amylase / α-Glucosidase
Electron-Donating-OH, -OCH3, -N(CH3)2Good activityAntibacterial
Electron-Donating-OCH3May be crucial for activityAnticancer (Tubulin Polymerization)

The size, shape (steric factors), and lipophilicity of substituents are critical determinants of SAR.

Lipophilicity: Lipophilicity, often measured as LogP or LogD, is a crucial parameter for drug absorption, distribution, metabolism, and excretion (ADME). There is often an optimal range of lipophilicity for a given biological target. Increasing lipophilicity can enhance membrane permeability and binding to hydrophobic pockets but can also lead to increased metabolic breakdown and lower solubility. The replacement of a hydrogen atom with fluorine is a common strategy to increase lipophilicity and metabolic stability without significantly increasing steric bulk. nih.gov Conversely, bioisosteric replacements like using a trifluoromethyl oxetane (B1205548) for a tert-butyl group can decrease lipophilicity while improving metabolic stability. cambridgemedchemconsulting.com

Conformational Analysis and its Influence on Ligand-Target Interactions

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. While the benzothiazole ring itself is a rigid, planar structure, the substituents attached to it can have significant conformational flexibility.

The preferred conformation of a molecule is critical for its interaction with a biological target. The ligand must adopt a specific three-dimensional shape, often called the "bioactive conformation," to fit precisely into the binding site. For example, if a substituent on the benzothiazole ring is a flexible chain, its preferred orientation (e.g., extended or folded) will determine whether key functional groups can form the necessary interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target.

Bulky substituents can heavily influence the conformational equilibrium. For instance, a large group will prefer to occupy a position that minimizes steric hindrance, such as an equatorial position in a cyclohexane (B81311) ring, which serves as a classic model for conformational analysis. youtube.com While benzothiazole is not a cyclohexane, the same principles apply to its substituents. The rotational angle of a group attached to the benzothiazole ring can be constrained by neighboring atoms, and this restriction can pre-organize the molecule into a more favorable conformation for binding, thus enhancing potency.

Bioisosteric Replacements within the Benzothiazole Scaffold for SAR Optimization

Bioisosterism is a key strategy in medicinal chemistry used to optimize lead compounds. It involves the replacement of an atom or a functional group with another that has similar physical or chemical properties, leading to a new molecule with similar or improved biological properties. cambridgemedchemconsulting.com This technique is widely used to enhance potency, improve selectivity, alter pharmacokinetics, and reduce toxicity.

Common bioisosteric replacements relevant to the benzothiazole scaffold include:

Atom/Group Swaps: A classic example is the substitution of a hydrogen atom with a fluorine atom. This change is sterically minor but increases lipophilicity and can block metabolic oxidation at that position. nih.gov Another common replacement is a hydroxyl group (-OH) for an amino group (-NH2).

Ring Equivalents: The entire benzothiazole ring can be considered a bioisostere of other aromatic systems like naphthalene (B1677914), quinoline, or indole.

Functional Group Mimetics: Acidic or basic functional groups are often replaced to modulate pKa and bioavailability. For example, a carboxylic acid (-COOH) group can be replaced by a tetrazole ring, which is also acidic but can offer different ADME properties.

In one study, an optimization program for Cathepsin K inhibitors involved finding isosteres for the benzothiazole group itself to improve the safety profile of the lead compound. nih.gov

The following table lists some common bioisosteric pairs.

Original Group Bioisosteric Replacement(s) Typical Rationale
-H-FIncrease lipophilicity, block metabolism
-Cl-Br, -CF3Modulate electronic effects and size
-CH3-NH2, -OH, -ClSimilar size, different electronics/H-bonding
PhenylPyridyl, ThienylAlter H-bonding, solubility, polarity
-COOHTetrazole, SulfonamideMimic acidic nature with different properties
-C=O-C=NOH (Oxime)Modify H-bonding and electronics
-O- (ether)-S-, -CH2-, -NH-Change bond angles and H-bonding capacity

Comparative SAR Studies with Other Heterocyclic Systems

To understand the unique contribution of the benzothiazole scaffold, its properties are often compared with those of other related heterocyclic systems, such as benzoxazole (B165842) and benzimidazole (B57391). These three scaffolds are isosteric to a degree, differing only in the heteroatom at position 1 (Sulfur in benzothiazole, Oxygen in benzoxazole, and Nitrogen in benzimidazole).

This subtle change can have significant consequences for a molecule's biological activity:

Benzoxazole: The oxygen atom is a hydrogen bond acceptor but is less polarizable and has a different bond angle compared to sulfur.

Benzimidazole: The nitrogen atom at position 1 introduces a hydrogen bond donor, which can form an additional critical interaction with a target, potentially increasing potency. It also imparts more basic properties to the molecule.

In several studies, researchers have synthesized series of compounds containing each of these three scaffolds to directly compare their activities. For example, in a study aimed at developing new antitumor agents, the replacement of a benzothiazole ring with benzimidazole or benzoxazole resulted in compounds with slightly decreased potency against HCT-116 cancer cells, but with improved solubility. nih.govnih.gov In another case, the exchange of a benzothiazole for a benzimidazole significantly increased the potency of PTP1B inhibitors. jchemrev.com

These comparative studies are invaluable for determining which heterocyclic core is optimal for a given target, highlighting the subtle but critical differences in geometry, electronics, and hydrogen bonding potential among them.

Heterocyclic Scaffold Key Difference (vs. Benzothiazole) Potential SAR Impact Example Finding
Benzothiazole Sulfur (S) at position 1Less basic, specific bond angles/polarizabilityLead scaffold in many studies
Benzoxazole Oxygen (O) at position 1H-bond acceptor, different geometryActivity often retained or slightly reduced nih.gov
Benzimidazole Nitrogen-Hydrogen (NH) at position 1H-bond donor, more basicCan significantly increase potency jchemrev.com

Mechanistic Investigations and Molecular Target Elucidation

Cellular and Subcellular Localization Studies

The cellular and subcellular localization of a compound is critical to understanding its mechanism of action. For benzothiazole (B30560) derivatives, their localization is influenced by their physicochemical properties. The planar nature of the benzothiazole ring can facilitate intercalation into cellular membranes. The specific localization of 1-(Benzo[d]thiazol-7-yl)ethanone has not been explicitly documented. However, studies on similar compounds suggest that it may accumulate in specific organelles, which is often a prerequisite for its biological activity.

Direct Molecular Interactions

The interaction of small molecules with DNA and proteins is a key determinant of their pharmacological effects.

Benzothiazole derivatives have been investigated for their ability to interact with DNA. nih.gov The planar benzothiazole scaffold is a structural feature that can facilitate DNA intercalation, a process where a molecule inserts itself between the base pairs of DNA. nih.govnih.gov This can lead to conformational changes in the DNA, potentially inhibiting replication and transcription. Some benzothiazole derivatives have been shown to act as DNA intercalators, a property that contributes to their anticancer potential. nih.govnih.gov

Furthermore, some bioreductive agents with a benzotriazine structure, which shares some structural similarities with benzothiazole, have been shown to cause DNA strand cleavage under hypoxic conditions through the generation of radical species. nih.gov While this is not a direct analogue, it points to the potential for nitrogen-containing heterocyclic compounds to mediate DNA damage.

The biological activity of benzothiazole derivatives is often mediated by their interaction with specific protein targets. Molecular docking studies on various benzothiazole compounds have explored their binding affinity to a range of proteins, including enzymes like acetylcholinesterase and kinases. smolecule.comresearchgate.net For instance, certain 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives have been investigated for their binding to tubulin, a protein crucial for microtubule formation and cell division. researchgate.net The binding of these compounds to the colchicine (B1669291) binding site of tubulin was found to be a key aspect of their antiproliferative activity. researchgate.net

Docking studies have also been employed to investigate the interaction of benzothiazole derivatives with the quorum-sensing receptor LasR in Pseudomonas aeruginosa, suggesting a potential role in inhibiting bacterial communication. rsc.org

Modulation of Key Cellular Pathways

The interaction of this compound with molecular targets can trigger various cellular signaling pathways, leading to specific cellular responses.

A significant body of research points to the ability of benzothiazole derivatives to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.govnih.gov This is a highly sought-after characteristic for anticancer agents. The induction of apoptosis by these compounds often involves the intrinsic, or mitochondrial, pathway. nih.govrsc.org

Key events in this pathway include the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm. nih.govrsc.orgacs.org This, in turn, can lead to the activation of a cascade of enzymes known as caspases, including the initiator caspase-9 and the executioner caspase-3. nih.govnih.gov The activation of caspase-3 is a central event in apoptosis, leading to the cleavage of various cellular substrates and ultimately, cell death. nih.govrsc.org Studies on novel benzothiazole derivatives have demonstrated their ability to activate procaspase-3 to its active form, caspase-3. nih.gov

The table below summarizes the apoptotic effects of some benzothiazole derivatives.

Compound/DerivativeCell LineKey Apoptotic EventsReference
BenzisothiazolonesHeLaDisruption of mitochondrial membrane potential, Caspase-3 activation rsc.org
Novel Benzothiazole Derivative (BTD)Colorectal Cancer CellsInduction of apoptosis via the mitochondrial pathway nih.gov
Benzothiazole derivatives with pyridine-semicarbazone moietyU937Activation of procaspase-3 to caspase-3 nih.gov
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (compound 45)A549 Lung Cancer CellsDisruption of mitochondrial membrane potential, promotion of apoptosis acs.org

In addition to inducing apoptosis, many anticancer compounds exert their effects by causing cell cycle arrest at specific checkpoints, thereby preventing cancer cell proliferation. Several studies have shown that benzothiazole and benzimidazole (B57391) derivatives can arrest the cell cycle at different phases. nih.govrsc.orgacs.orgmdpi.com

For example, benzisothiazolones have been reported to arrest the cell cycle at the G2/M phase in HeLa cells. rsc.org A novel benzothiazole derivative (BTD) was found to induce a slight S phase arrest in colorectal cancer cells. nih.gov Furthermore, certain benzimidazole derivatives have been shown to cause cell cycle arrest in the G1 and G2 phases in A549 lung cancer cells and in the G1 and S phases in MDA-MB-231 breast cancer cells. mdpi.com A 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative was also found to induce G1-phase arrest in A549 cells. acs.org

The table below details the cell cycle arrest effects of some related compounds.

Compound/DerivativeCell LinePhase of Cell Cycle ArrestReference
BenzisothiazolonesHeLaG2/M rsc.org
Novel Benzothiazole Derivative (BTD)Colorectal Cancer CellsS (slight) nih.gov
Benzimidazole derivative (compound 10)A549G1 and G2 mdpi.com
Benzimidazole derivative (compound 13)A549G1 mdpi.com
Benzimidazole derivative (compound 13)MDA-MB-231G1 and S mdpi.com
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (compound 45)A549G1 acs.org

Receptor Binding and Activation/Inhibition Profiles

Direct receptor binding studies for this compound are not readily found in the scientific literature. However, the benzothiazole scaffold has been incorporated into molecules designed to bind to a variety of receptors and enzymes with high affinity and specificity.

The aforementioned RIP2 kinase inhibitor containing a benzo[d]thiazol-5-ylamino group demonstrates potent binding to its target kinase. nih.gov This interaction is crucial for its ability to disrupt the signaling cascade. Similarly, the ASK1 and JNK inhibitors derived from benzothiazole achieve their biological effects through binding to the active sites of these enzymes. nih.govnih.gov

While not a classical receptor, the binding of benzothiazole derivatives to these kinases illustrates the principle of specific molecular recognition. The nature and position of substituents on the benzothiazole ring are critical determinants of binding affinity and selectivity. For example, in a series of ASK1 inhibitors, the specific substitutions on the benzothiazole ring and other parts of the molecule were key to achieving high potency. nih.gov

The ability of different benzothiazole derivatives to act as inhibitors of various kinases suggests that the core scaffold can be adapted to fit into the binding pockets of a range of protein targets. The specific binding profile of this compound would need to be determined through experimental assays, such as radioligand binding assays or enzyme inhibition assays, against a panel of relevant biological targets.

Table 2: Examples of Receptor/Protein Binding by Benzothiazole Derivatives

Derivative Binding Target Activity
2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate RIP2 Kinase Inhibitor nih.gov
1-(6-fluoro-benzothiazol-2-yl)-3-hydroxy-5-[3-(3-methyl-butoxy)-phenyl]-4-(2-methyl-2,3-dihydro-benzofuran-5-carbonyl)-1,5-dihydro-pyrrol-2-one ASK1 Kinase Inhibitor nih.gov

Multi-Targeting Approaches and Polypharmacology

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery, particularly for complex multifactorial diseases. nih.gov The benzothiazole scaffold, given its presence in compounds with a wide array of biological activities, represents a promising platform for the development of multi-target-directed ligands (MTDLs).

The diverse inhibitory profiles of benzothiazole derivatives against different kinases (e.g., RIP2, ASK1, JNK) suggest that this chemical class has the potential for promiscuity, which can be harnessed for therapeutic benefit. nih.govnih.govnih.gov A single benzothiazole-based molecule could be designed to modulate multiple nodes within a disease-associated signaling network, potentially leading to enhanced efficacy or the ability to overcome drug resistance.

While there is no specific information on a multi-targeting approach involving this compound, the general characteristics of the benzothiazole family of compounds make it a plausible candidate for such investigations. Future research could explore the activity of this compound and its derivatives against a panel of targets implicated in a particular disease, with the aim of identifying or engineering a desired polypharmacological profile. This could involve, for example, simultaneously targeting pathways involved in both inflammation and cell proliferation in the context of cancer therapy.

Computational Chemistry and Cheminformatics Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(Benzo[d]thiazol-7-yl)ethanone, docking simulations can be employed to predict its binding mode and affinity within the active site of a biological target, such as an enzyme or a receptor.

Binding Mode Prediction and Affinity Calculations

The primary goal of molecular docking is to predict the three-dimensional binding pose of a ligand within a target's binding site. This is achieved by sampling a large number of possible conformations and orientations of the ligand and scoring them based on a defined scoring function. For this compound, this would involve docking the molecule into the crystal structure of a relevant protein target.

The binding affinity, often expressed as a docking score or estimated free energy of binding (e.g., in kcal/mol), is calculated to quantify the strength of the interaction. A lower docking score generally indicates a more favorable binding interaction. While specific docking studies on this compound are not widely published, studies on analogous benzothiazole (B30560) derivatives provide insight into the potential binding affinities that could be expected. For instance, docking studies of various benzothiazole derivatives against targets like human BACE-1, a key enzyme in Alzheimer's disease, and the p56lck tyrosine kinase, a target in cancer and autoimmune diseases, have shown promising binding energies. ijpbs.combiointerfaceresearch.com

Table 1: Representative Docking Scores of Benzothiazole Derivatives Against Various Protein Targets

Derivative ClassProtein TargetDocking Score (kcal/mol)Reference
ThiazoloquinazolinedioneHuman BACE-1-6.8 ijpbs.com
Benzothiazole-Thiazole Hybridsp56lckNot explicitly stated, but identified as competitive inhibitors biointerfaceresearch.com
Benzothiazole-based PyrimidinesulfonamidesHsp90αNot explicitly stated, but shown to interact with the active site acs.org
Benzothiazole derivativesEstrogen Receptor-6.29 to -7.48 indexcopernicus.com
Benzo[d]thiazol-2-amine derivativesHER Enzyme-9.8 to -10.4 researchgate.net

This table presents data from studies on various benzothiazole derivatives to illustrate the range of binding affinities observed in molecular docking studies. The specific binding affinity of this compound would be dependent on the specific protein target.

Identification of Key Interacting Residues

Beyond predicting the binding pose and affinity, molecular docking is crucial for identifying the key amino acid residues within the target's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. For this compound, the benzothiazole ring, the acetyl group, and the aromatic system can all participate in various interactions.

Studies on related benzothiazole inhibitors have revealed common interaction patterns. For example, the benzothiazole scaffold can form cation-π stacking interactions with arginine residues, and the nitrogen atom of the thiazole (B1198619) ring can act as a hydrogen bond acceptor. acs.org In the case of benzothiazole derivatives targeting dihydroorotase, hydrogen bonds with residues like LEU222 and ASN44, along with strong hydrophobic interactions, have been observed. nih.gov Understanding these key interactions is fundamental for optimizing the structure of this compound to enhance its binding affinity and selectivity for a particular target.

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD)

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) are powerful strategies in drug discovery that utilize the three-dimensional structural information of the biological target.

SBDD relies on the known 3D structure of the target protein, typically determined through X-ray crystallography or NMR spectroscopy, to design ligands with high affinity and selectivity. nih.gov For this compound, if the structure of a relevant biological target is known, SBDD can be used to computationally design modifications to the molecule that would improve its fit within the binding site. This iterative process involves designing a compound, synthesizing it, testing its biological activity, and then co-crystallizing it with the target to understand the binding mode, which then guides the next round of design. The optimization of benzothiazole amides as inhibitors of interleukin-2 (B1167480) inducible T cell kinase (ITK) is a prime example of the successful application of SBDD. nih.gov

Fragment-Based Drug Design (FBDD) is an alternative approach where small, low-molecular-weight compounds, or "fragments," are screened for weak binding to the target protein. youtube.com this compound itself can be considered a fragment. Once a fragment hit is identified, it can be grown, merged, or linked with other fragments to create a more potent lead compound. youtube.com This method is particularly advantageous as it allows for a more efficient exploration of chemical space with smaller libraries of compounds. youtube.com The discovery of 7-azabenzimidazoles as potent CDK4/6 inhibitors is a successful example of the FBDD approach, where a fragment hit was optimized through structure-guided methods.

Ligand-Based Drug Design (LBDD) Methodologies

In the absence of a known 3D structure of the biological target, Ligand-Based Drug Design (LBDD) methods are employed. These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling and Hypothesis Generation

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore models can be generated from a set of known active molecules. For this compound, a pharmacophore model could be developed based on a series of structurally related benzothiazole derivatives with known activity against a particular target.

The process involves identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. thaiscience.info A successful pharmacophore model can then be used as a 3D query to screen large compound databases to identify new chemical entities with the desired biological activity. thaiscience.info For instance, a pharmacophore model for p56lck inhibitors based on benzothiazole derivatives was developed and included features like hydrogen bond acceptors, a hydrophobic group, and aromatic rings. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. semanticscholar.org In a QSAR study, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are correlated with their biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). semanticscholar.orgresearchgate.net

For this compound, a QSAR model could be developed using a dataset of benzothiazole derivatives with measured biological activity. The resulting QSAR equation can then be used to predict the activity of new, untested compounds, including novel derivatives of this compound, thereby prioritizing their synthesis and testing. A QSAR study on antimalarial benzothiazole derivatives resulted in a statistically significant model that could predict the half-maximal inhibitory concentration (IC50). semanticscholar.orgresearchgate.net Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on benzothiazole derivatives to understand the relationship between their 3D structural features and their inhibitory activity against targets like p56lck. ijpsr.com

Table 2: Example of a QSAR Equation for Antimalarial Benzothiazole Derivatives

Statistical ParameterValue
n (number of compounds)13
r (correlation coefficient)0.994
r² (coefficient of determination)0.987
SE (standard error)0.094
Fcalc/Ftable11.212
PRESS0.348
QSAR Equation Log IC50 = 23.527 + 4.024(qC4) + 273.416(qC5) + 141.663(qC6) – 0.567(ELUMO) – 3.878(EHOMO) – 2.096(α)

This table and equation are from a study on aminobenzothiazole derivatives and serve as an example of a QSAR model. The descriptors include atomic net charges (q), energy of the lowest unoccupied molecular orbital (ELUMO), energy of the highest occupied molecular orbital (EHOMO), and polarizability (α). semanticscholar.orgresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and inherent reactivity of molecules. These methods provide insights into molecular geometry, electronic properties, and the underlying factors governing chemical reactions.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by solving the Schrödinger equation within the DFT framework, which approximates the electron density of the system. The B3LYP functional combined with a 6-311+G(d,p) basis set is a commonly employed level of theory for such calculations, offering a good balance between accuracy and computational cost.

For a molecule like this compound, DFT calculations would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric profile. Furthermore, DFT provides access to a range of electronic properties, including the total energy, dipole moment, and the distribution of electron density. For instance, a DFT study on polythiophenes containing benzothiazole has been conducted to understand their structural and electronic properties.

Table 1: Illustrative Geometric and Electronic Properties of a Benzothiazole Derivative (Calculated)

PropertyValue
Total Energy(Specific value would be calculated)
Dipole Moment(Specific value would be calculated)
C-S Bond Length(e.g., ~1.75 Å)
C=N Bond Length(e.g., ~1.30 Å)
C=O Bond Length(e.g., ~1.23 Å)

Note: The values in this table are representative and would need to be specifically calculated for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the benzothiazole ring and the ethanone (B97240) substituent would determine the sites most susceptible to electrophilic and nucleophilic attack. For example, in ethylene, the HOMO corresponds to the pi-bond, which is the site of nucleophilic character.

Table 2: Illustrative Frontier Molecular Orbital Energies of a Benzothiazole Derivative (Calculated)

Molecular OrbitalEnergy (eV)
HOMO(e.g., -6.5 eV)
LUMO(e.g., -1.8 eV)
HOMO-LUMO Gap(e.g., 4.7 eV)

Note: These energy values are illustrative and would be determined through specific quantum chemical calculations for this compound.

Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. Higher values of hardness indicate greater stability and lower reactivity.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system in its ground state.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater propensity to act as an electrophile.

These descriptors are invaluable for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions.

Table 3: Illustrative Global Reactivity Descriptors of a Benzothiazole Derivative (Calculated)

DescriptorFormulaIllustrative Value
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2(e.g., 2.35 eV)
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2(e.g., -4.15 eV)
Electrophilicity Index (ω)μ² / (2η)(e.g., 3.67 eV)

Note: The values are for illustrative purposes and would be calculated based on the specific HOMO and LUMO energies of this compound.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are powerful computational techniques that model the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions with biological targets, such as enzymes or receptors.

By simulating the molecule in a solvated environment, researchers can observe its dynamic behavior, including the rotation of the acetyl group and the flexibility of the benzothiazole ring system. When studying the interaction of a ligand like this compound with a protein, MD simulations can assess the stability of the binding pose obtained from molecular docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored to evaluate the stability of the complex over the simulation period.

Virtual Screening and De Novo Design for Novel this compound Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were identified as a hit compound, its structure would serve as a template for virtual screening to find analogues with potentially improved activity.

De novo design, on the other hand, involves the computational creation of novel molecular structures with desired properties. Algorithms can be used to build new molecules piece by piece within the active site of a target protein, optimizing for favorable interactions. This approach could be employed to design novel analogues of this compound with enhanced binding affinity or other desirable characteristics.

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in the drug development process. In silico methods provide a rapid and cost-effective way to predict these properties before a compound is synthesized. For this compound, various computational models can be used to estimate key ADME parameters.

Table 4: Predicted ADME Properties for a Benzothiazole Derivative

PropertyPredicted ValueSignificance
Absorption
Lipinski's Rule of FiveCompliantGood oral bioavailability is likely.
Topological Polar Surface Area (TPSA)(e.g., 50-70 Ų)Influences membrane permeability.
Distribution
LogP (Octanol/Water Partition Coefficient)(e.g., 2.0-3.0)Affects distribution in the body.
Blood-Brain Barrier (BBB) Penetration(e.g., Low)Predicts potential for CNS effects.
Metabolism
Cytochrome P450 (CYP) Inhibition(e.g., Potential inhibitor of CYP2D6)Indicates potential for drug-drug interactions.
Excretion
Renal Excretion Prediction(e.g., Moderate)Predicts the primary route of elimination.

Note: These are illustrative predictions. Specific software and models would be used to generate predictions for this compound.

Future Research Directions and Therapeutic Potential

Rational Design of Potent and Selective Therapeutic Agents Based on 1-(Benzo[d]thiazol-7-yl)ethanone

Rational drug design aims to create molecules with high affinity and selectivity for their intended biological targets, thereby maximizing therapeutic efficacy and minimizing off-target effects. For derivatives of this compound, this involves a deep understanding of their structure-activity relationships (SAR). benthamscience.comrjptonline.org

Structure-Activity Relationship (SAR) Studies: Research has shown that substitutions at various positions on the benzothiazole (B30560) ring significantly influence biological activity. benthamdirect.com For instance, modifications at the C-2 and C-6 positions have been particularly noted for yielding compounds with enhanced pharmacological properties. benthamscience.combenthamdirect.com Quantitative structure-activity relationship (QSAR) analyses further refine this understanding. GQSAR studies on benzothiazole derivatives have revealed that incorporating hydrophobic groups at the R1 position can potentiate anticancer activity. chula.ac.th

Computational and In Silico Methods: Molecular docking simulations are instrumental in predicting how these molecules bind to their targets. nih.govnih.gov For example, docking studies of benzothiazole derivatives designed as antifungal agents helped to elucidate their binding mode with the target enzyme CYP51, guiding further optimization. nih.gov Similarly, in the development of PI3Kβ inhibitors for cancer, docking confirmed that a morpholine (B109124) group at the 2-position of the benzothiazole was crucial for potent antitumor activity. nih.gov These computational approaches, combined with techniques like surface plasmon resonance (SPR) and fluorescence polarization (FP) assays, help to confirm the binding interactions and guide the design of more potent inhibitors, such as those targeting the STAT3 signaling pathway. nih.gov

Development of Multi-Targeting and Hybrid Compounds for Complex Disease Management

Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs less effective. nih.gov The development of multi-targeted-directed ligands (MTDLs) and hybrid compounds from the this compound scaffold offers a promising therapeutic strategy. nih.govfrontiersin.org

Hybrid Compounds: This approach involves combining the benzothiazole scaffold with other known pharmacophores to create a single molecule that can interact with multiple targets. For instance, researchers have designed and synthesized benzothiazole-triazole hybrids appended with a thiazolidinone ring, which have shown potential as antimicrobial agents. nih.govresearchgate.net Another study focused on creating benzothiazole-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors for cancer therapy. rsc.org

Multi-Targeted-Directed Ligands (MTDLs): In the context of Alzheimer's disease, benzothiazole derivatives have been developed as MTDLs. nih.gov One promising compound, pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (compound 3s), was designed to interact with the histamine (B1213489) H3 receptor (H3R) while also inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), all of which are relevant targets in Alzheimer's pathology. nih.gov This compound emerged as a lead structure for developing new multi-targeting agents for this neurodegenerative disease. nih.gov

Below is a table detailing the multi-target activity of a promising benzothiazole derivative.

Table 1: Multi-Target Activity of Compound 3s
Target Activity (IC50 / Ki)
Histamine H3 Receptor (H3R) Ki = 0.036 µM
Acetylcholinesterase (AChE) IC50 = 6.7 µM
Butyrylcholinesterase (BuChE) IC50 = 2.35 µM
Monoamine Oxidase B (MAO-B) IC50 = 1.6 µM

Data sourced from a study on multi-targeted-directed ligands for Alzheimer's disease. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

The versatility of the benzothiazole scaffold, including derivatives of this compound, allows for its application across a wide array of therapeutic areas. rjptonline.orgbenthamdirect.com While initially explored for certain activities, ongoing research continues to uncover new biological targets and potential uses.

Therapeutic Applications: Benzothiazole derivatives have demonstrated a remarkable range of biological activities, including:

Anticancer: They can act as inhibitors of various targets like receptor tyrosine kinases, the PI3K/Akt/mTOR pathway, and tubulin. frontiersin.orgnih.govnih.gov Some derivatives have shown the ability to induce cell cycle arrest and apoptosis. nih.govresearchgate.net

Antimicrobial: These compounds are effective against bacteria, fungi, and viruses. nih.govjchemrev.com They can inhibit essential bacterial enzymes involved in cell wall synthesis, DNA replication, and other vital biosynthetic pathways. nih.gov

Anti-inflammatory: Certain benzothiazole-hydrazone analogues have shown potent anti-inflammatory activity, in some cases superior to the standard drug indomethacin. nih.gov

Antitubercular: New benzothiazole derivatives have shown promising activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.govnih.gov

Neuroprotective: As mentioned, their role in developing treatments for Alzheimer's disease is a key area of exploration. nih.gov

Novel Targets: Researchers are continually identifying new molecular targets for these compounds. For example, benzothiazole derivatives have been designed as inhibitors of falcipain, a cysteine protease of the malaria parasite Plasmodium falciparum. rsc.org Others have been developed as selective inhibitors of carbonic anhydrase isoforms, such as hCA VII, which is a target for treating neuropathic pain. nih.gov

Application of Advanced Synthetic Methodologies for Enhanced Chemical Space Exploration

To fully explore the therapeutic potential of the this compound scaffold, efficient and diverse synthetic methods are essential. Modern synthetic chemistry offers several advanced techniques to create large libraries of derivatives for high-throughput screening. nih.govmdpi.com

Modern Synthetic Routes:

Green Chemistry: Eco-friendly methods are being developed that use less toxic solvents, are more atom-economical, and utilize recyclable catalysts. mdpi.com For example, the condensation of 2-aminothiophenol (B119425) with aldehydes can be achieved in a methanol-water mixture at room temperature using NH4Cl as a recyclable catalyst. mdpi.com

Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields for synthesizing benzothiazole derivatives. nih.gov

One-Pot Multicomponent Reactions: These reactions allow for the synthesis of complex molecules in a single step from multiple starting materials, increasing efficiency. nih.gov The Biginelli and Knoevenagel condensation reactions are examples used to create antitubercular benzothiazole compounds. nih.gov

Combinatorial Library Synthesis: This approach is used to generate a large number of structural analogs for screening, as was done for the development of falcipain inhibitors. rsc.org

These advanced methodologies enable chemists to rapidly explore a vast chemical space, leading to the discovery of compounds with improved activity and novel therapeutic profiles. nih.gov

Design Strategies for Overcoming Drug Resistance Mechanisms

The emergence of drug resistance is a major challenge in treating diseases like cancer and infectious diseases. jchemrev.com The this compound scaffold offers a platform for designing novel agents that can circumvent these resistance mechanisms.

Strategies to Combat Resistance:

Novel Mechanisms of Action: Developing compounds that act on new biological targets for which there is no pre-existing resistance. For example, some benzothiazole-based antimitotics target the colchicine (B1669291) binding site on tubulin, which is different from the binding sites of other common anticancer drugs like taxanes and vinca (B1221190) alkaloids. nih.gov

Inhibition of Resistance-Conferring Enzymes: Designing molecules that inhibit enzymes responsible for drug inactivation or efflux.

Circumventing Efflux Pumps: Creating derivatives that are not substrates for multidrug resistance (MDR) efflux pumps, which are a common cause of resistance in cancer cells. The water solubility and structural properties of new benzothiazole derivatives are being optimized to potentially overcome this issue. nih.gov

Targeting Resistant Strains: Benzothiazole compounds have shown potential against resistant bacterial strains, highlighting their importance in the search for new antibiotics. nih.govjchemrev.com For instance, compound 41, a benzothiazole analog, demonstrated activity against chloroquine-resistant P. falciparum parasites. rsc.org

By employing these design strategies, researchers aim to develop robust therapeutic agents based on the this compound core that can remain effective in the face of evolving drug resistance.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 1-(Benzo[d]thiazol-7-yl)ethanone?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, Ravinaik et al. demonstrated the condensation of 2-aminothiophenol derivatives with acetyl-containing precursors using ZnO nanoparticles (ZnO NPs) as a catalyst under ambient conditions, yielding this compound in high purity . Another approach involves Claisen-Schmidt reactions between benzothiazole derivatives and aldehydes, followed by ketone functionalization . Key steps include optimizing molar ratios (e.g., 1:1.2 for aldehyde:ketone) and selecting solvents like ethanol or acetonitrile for improved yield.

Advanced Synthesis Questions

Q. Q2. How can Friedel–Crafts alkylation be applied to synthesize fused N-heterocycles from this compound?

Methodological Answer: Advanced synthesis leverages Friedel–Crafts reactions to construct complex heterocycles. For instance, chalcones derived from this compound undergo cyclization with AlCl3/NaCl in chlorobenzene at 80–100°C, forming tricyclic systems like 1,2-dihydrocyclopenta[d]benzo[b]thiophen-3-ones. Critical parameters include controlling reaction time (6–8 hours) and catalyst loading (10 mol% AlCl3) to prevent over-alkylation .

Q. Q3. What strategies resolve low yields in one-step syntheses of benzothiazole derivatives?

Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalyst Optimization : Transition to heterogeneous catalysts (e.g., CeO2 NPs) to enhance regioselectivity.
  • Solvent Screening : Polar aprotic solvents like DMF improve solubility of aromatic intermediates.
  • Temperature Control : Lowering reaction temperature to 25–40°C reduces byproduct formation .

Structural Characterization

Q. Q4. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR (δ 2.6 ppm for acetyl CH3; δ 7.2–8.3 ppm for aromatic protons) and 13^{13}C NMR (δ 195–200 ppm for ketone C=O) provide functional group confirmation.
  • Mass Spectrometry : ESI-MS ([M+H]+ at m/z 191.04) verifies molecular weight .
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles (e.g., C-S-C ~105°) and torsion angles to validate stereochemistry .

Advanced Structural Analysis

Q. Q5. How are SHELX programs utilized to resolve crystallographic ambiguities in benzothiazole derivatives?

Methodological Answer: SHELXL refines high-resolution X-ray data by iteratively adjusting atomic displacement parameters (ADPs) and occupancy factors. For twinned crystals, SHELXE applies twin-law matrices (e.g., 180° rotation about the [100] axis) to deconvolute overlapping reflections. Key metrics include R1 < 0.05 and wR2 < 0.10 for acceptable refinement .

Biological Activity Evaluation

Q. Q6. What in vitro assays are suitable for screening antimicrobial activity of this compound derivatives?

Methodological Answer:

  • Agar Diffusion : Test against Staphylococcus aureus (Gram+) and Escherichia coli (Gram−) using 100 µg/mL compound discs; measure inhibition zones (≥15 mm indicates activity).
  • MIC Determination : Broth microdilution (CLSI guidelines) with serial dilutions (0.5–128 µg/mL) identifies minimum inhibitory concentrations .

Advanced Biological Studies

Q. Q7. How can molecular docking predict the antitubercular activity of benzothiazole-acetyl hybrids?

Methodological Answer:

  • Target Selection : Dock derivatives against Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) using AutoDock Vina.
  • Parameterization : Set grid dimensions (60 × 60 × 60 Å) centered on the active site.
  • Validation : Compare binding energies (ΔG ≤ −8.0 kcal/mol) and hydrogen bonds (e.g., with Tyr158) to known inhibitors like isoniazid .

Data Contradiction Resolution

Q. Q8. How to address conflicting spectral data for benzothiazole derivatives in published studies?

Methodological Answer:

  • Reproducibility Checks : Validate NMR solvent effects (e.g., DMSO-d6 vs. CDCl3 shifts proton signals by 0.1–0.3 ppm).
  • Crystallographic Validation : Cross-check NMR assignments with X-ray structures to resolve tautomeric ambiguities (e.g., keto-enol forms) .

Derivative Design for Specific Applications

Q. Q9. What substituents enhance the antifungal activity of this compound derivatives?

Methodological Answer:

  • Electron-Withdrawing Groups : Introduce −NO2 or −CF3 at the benzothiazole C2 position to disrupt fungal membrane ergosterol biosynthesis.
  • Hydrophobic Moieties : Attach alkyl chains (C4–C8) to improve lipid bilayer penetration, as shown in MIC reductions against Candida albicans (MIC50: 2–4 µg/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.